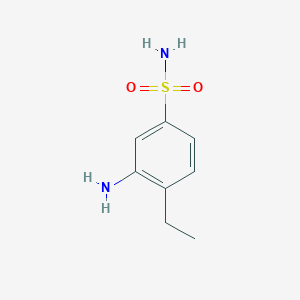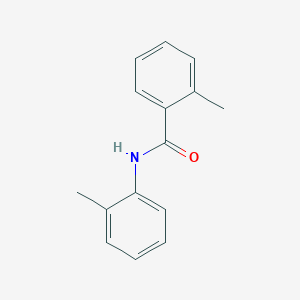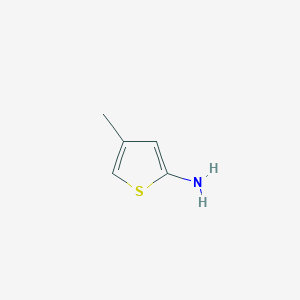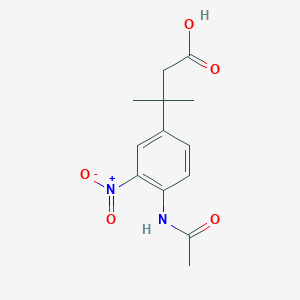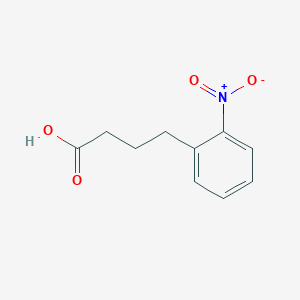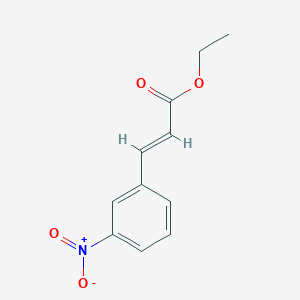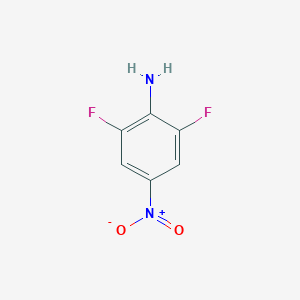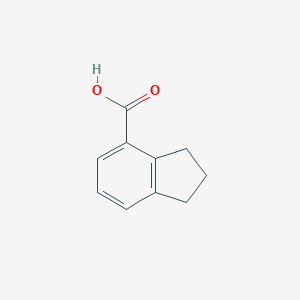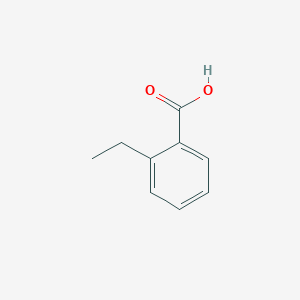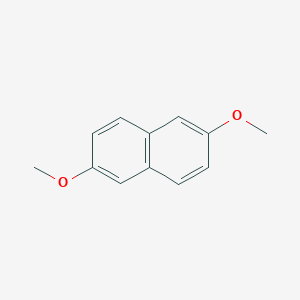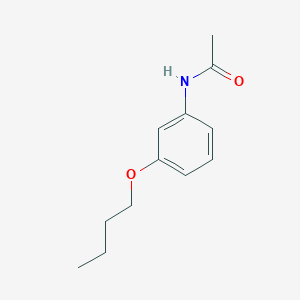
N-(3-butoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-butoxyphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. BPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 243.32 g/mol.
作用機序
The mechanism of action of N-(3-butoxyphenyl)acetamide is not fully understood. However, it is believed that N-(3-butoxyphenyl)acetamide exerts its biological activity by interacting with specific molecular targets in cells. For example, N-(3-butoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-butoxyphenyl)acetamide has also been shown to disrupt the cell membrane of bacterial cells, leading to their death.
生化学的および生理学的効果
N-(3-butoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-butoxyphenyl)acetamide can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. N-(3-butoxyphenyl)acetamide has also been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins, which are mediators of the inflammatory response.
実験室実験の利点と制限
N-(3-butoxyphenyl)acetamide has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. N-(3-butoxyphenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(3-butoxyphenyl)acetamide has some limitations for laboratory experiments. It is toxic and can cause skin and eye irritation. Therefore, appropriate safety precautions should be taken when handling N-(3-butoxyphenyl)acetamide.
将来の方向性
There are several future directions for the research on N-(3-butoxyphenyl)acetamide. In medicine, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a new drug for the treatment of pain and inflammation. In agriculture, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a new herbicide or insecticide. In industry, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a starting material for the synthesis of new organic compounds.
Conclusion:
In conclusion, N-(3-butoxyphenyl)acetamide is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. The synthesis of N-(3-butoxyphenyl)acetamide involves the reaction of 3-butoxyaniline with acetic anhydride in the presence of a catalyst. N-(3-butoxyphenyl)acetamide has been extensively studied for its potential applications and has been shown to possess anti-inflammatory, analgesic, antimicrobial, and herbicidal activity. The mechanism of action of N-(3-butoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in cells. N-(3-butoxyphenyl)acetamide has several advantages for laboratory experiments, but it is toxic and requires appropriate safety precautions. There are several future directions for the research on N-(3-butoxyphenyl)acetamide, including its potential as a new drug, herbicide, or insecticide.
合成法
The synthesis of N-(3-butoxyphenyl)acetamide involves the reaction of 3-butoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces N-(3-butoxyphenyl)acetamide as a white solid that can be purified using recrystallization or column chromatography. The yield of N-(3-butoxyphenyl)acetamide synthesis can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst.
科学的研究の応用
N-(3-butoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In medicine, N-(3-butoxyphenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-butoxyphenyl)acetamide has also been investigated for its antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
In agriculture, N-(3-butoxyphenyl)acetamide has been shown to have herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. N-(3-butoxyphenyl)acetamide has also been investigated for its insecticidal activity against various insect pests, including the cotton bollworm and the diamondback moth.
In industry, N-(3-butoxyphenyl)acetamide has been used as a starting material for the synthesis of various organic compounds, including dyes, pigments, and polymers. N-(3-butoxyphenyl)acetamide has also been used as a plasticizer for polyvinyl chloride (PVC) and other polymers.
特性
CAS番号 |
55792-53-5 |
|---|---|
製品名 |
N-(3-butoxyphenyl)acetamide |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
N-(3-butoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-8-15-12-7-5-6-11(9-12)13-10(2)14/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
InChIキー |
RESWNIAVSXLLNZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C |
正規SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
